molecular formula C10H16O B085741 Spiro[4.5]decan-6-one CAS No. 13388-94-8

Spiro[4.5]decan-6-one

Cat. No.: B085741
CAS No.: 13388-94-8
M. Wt: 152.23 g/mol
InChI Key: GKGDMKSLPPMIMP-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-6-one: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound is notable for its presence in various natural products, bioactive molecules, and organic optoelectronic materials . The spirocyclic framework provides a rigid and three-dimensional structure, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Spiro[4.5]decan-6-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced forms like alcohols.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry: Spiro[4.5]decan-6-one is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: The compound’s unique structure and bioactivity make it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of optoelectronic materials and other advanced materials due to its stability and structural properties .

Mechanism of Action

The mechanism of action of Spiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic framework .

Comparison with Similar Compounds

    Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.

    Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.

    Spiro[4.5]decan-7-ol: A hydroxylated derivative of Spiro[4.5]decan-6-one.

Uniqueness: this compound stands out due to its specific ring size and the presence of a ketone functional group. This combination imparts unique reactivity and stability, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

spiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGDMKSLPPMIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302871
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13388-94-8
Record name Spiro[4.5]decan-6-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flask containing potassium tert-butoxide (45.7 g, 407.6 mmol) in t-BuOH (200 mL) and Benzene (150 mL) was added cyclohexanone (20.0 g, 203.8 mmol) and 1,4-dibromobutane (44.0 g, 203.8 mmol). The solution was heated at 120° C. for 6 hrs. The mixture was cooled to room temperature and neutralized with HCl (1N). The solution was extracted with ether, dried over Na2SO4, filtered and concentrated in vacuo. The resulting crude residue was purified by silica gel chromatography (1% EtOAc/hexanes) to afford the title compound: GCMS ES+=153.1.
Quantity
45.7 g
Type
reactant
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200 mL
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solvent
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150 mL
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20 g
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reactant
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44 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Cyclohexanone (3.0 mL) was dissolved in toluene (60 mL), and cooled to 0° C. in nitrogen atmosphere. Potassium tert-butoxide (6.86 g) was added to the reaction mixture at 0° C. and stirred for 30 minutes. To the resulting suspension, 1,4-dibromomethane (3.65 mL) was added, and then the reaction mixture was stirred at 150° C. for 6 hours. Cooling the reaction mixture to room temperature, water was added thereto, followed by extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, the solvent was removed by distillation, and the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=50/1) to provide 690.0 mg of the title compound as a colorless, oily substance.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
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6.86 g
Type
reactant
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[Compound]
Name
1,4-dibromomethane
Quantity
3.65 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of potassium tert-butoxide (22.4 g) in toluene (120 mL) was added a solution of cyclohexanone (9.82 g) and 1,4-dibromobutane (21.6 g) in toluene (30 mL) while stirring, followed by stirring the reaction mixture at 95° C. for 3.5 hours. After cooling down to room temperature and adding ice-cold water (100 mL) and 2N aqueous hydrochloric acid solution (50 mL) to the reaction mixture, the organic layer was separated. Then, after the aqueous layer was extracted with ethyl acetate, the organic layers were combined, washed with saturated brine, dried and concentrated. The residue was distilled in vacuo (90 to 100° C./3 to 4 mmHg) to give spiro[4.5]decan-6-one (7.85 g).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
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solvent
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9.82 g
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reactant
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21.6 g
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reactant
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30 mL
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solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
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reactant
Reaction Step Three
Quantity
50 mL
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reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of bi(cyclopentane)-1,1′-diol (5.16 g, 29.4 mmol) in CH2Cl2 (80 mL), cooled to −20° C., was added trimethoxymethane (3.22 mL, 29.4 mmol), followed by boron trifluoride etherate (2.98 mL, 23.52 mmol). The cold bath was removed, and the reaction was stirred at ambient temperature for 2 hours. The mixture was then diluted with CH2Cl2 (100 mL), washed with saturated NaHCO3, dried with MgSO4, and concentrated under reduced pressure. The resulting residue was chromatographed on silica gel (100% hexane to 15:85 EtOAc/hexane, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 2.40 (t, 2H), 2.00-2.11 (m, 2 H), 1.78-1.87 (m, 2 H), 1.71 (t, 4H), 1.59 (t, 4H), 1.39 (t, 2 H). MS (DCI+) m/z 153 (M+H).
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
2.98 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the reactions Spiro[4.5]decan-6-one can undergo, and what are the resulting products?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with vinylmagnesium chloride to yield 6-vinylspiro[4.5]decan-6-ol. [] This reaction highlights the compound's reactivity towards Grignard reagents, opening possibilities for further derivatization. Subsequent transformations of 6-vinylspiro[4.5]decan-6-ol through reactions like the Carroll reaction lead to the formation of compounds such as 5-(spiro[4.5]decyliden-6-yl)-2-pentanone. [] These reactions demonstrate the potential of this compound as a precursor for synthesizing more complex molecules.

Q2: Has this compound been found in natural sources, and if so, what are its biological activities?

A2: While this compound itself hasn't been reported in natural sources, a closely related compound, Spiroseoflosterol, featuring a unique this compound system, was isolated from the fruiting bodies of the mushroom Butyriboletus roseoflavus. [] Spiroseoflosterol exhibited cytotoxic activity against liver cancer cell lines (HepG2 and sorafenib-resistant Huh7). [] This finding suggests that the this compound scaffold could be a promising structural motif for developing new anticancer agents.

Q3: What research opportunities exist for exploring the structure-activity relationship (SAR) of compounds containing the this compound scaffold?

A3: The discovery of Spiroseoflosterol's cytotoxic activity presents a compelling opportunity to investigate SAR around the this compound core. [] Systematic modifications to the substituents on the ring system, exploring different functional groups and their spatial arrangement, could shed light on the key structural features responsible for the observed biological activity. Such studies could involve synthesizing a series of analogs and evaluating their potency and selectivity against various cancer cell lines. This information could guide the development of more potent and selective anticancer agents based on the this compound scaffold.

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